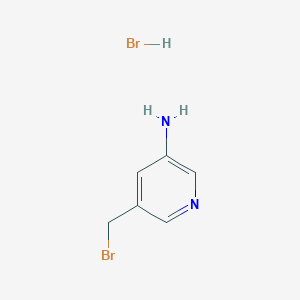

5-(Bromomethyl)pyridin-3-amine hydrobromide

CAS No.: 1384972-86-4

Cat. No.: VC11990563

Molecular Formula: C6H8Br2N2

Molecular Weight: 267.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1384972-86-4 |

|---|---|

| Molecular Formula | C6H8Br2N2 |

| Molecular Weight | 267.95 g/mol |

| IUPAC Name | 5-(bromomethyl)pyridin-3-amine;hydrobromide |

| Standard InChI | InChI=1S/C6H7BrN2.BrH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2,8H2;1H |

| Standard InChI Key | AGRLYXSGJQXTIB-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC=C1N)CBr.Br |

| Canonical SMILES | C1=C(C=NC=C1N)CBr.Br |

Introduction

Chemical Identity and Structural Characteristics

The compound’s systematic IUPAC name is 5-(bromomethyl)pyridin-3-amine hydrobromide, reflecting its bromomethyl substituent and hydrobromide counterion. Its molecular formula is C₆H₈Br₂N₂, with a molecular weight of 267.95 g/mol. The pyridine ring’s electronic properties are altered by the electron-donating amine group and the electron-withdrawing bromomethyl group, creating a polarized scaffold conducive to nucleophilic and electrophilic reactions.

Structural Analysis:

-

Pyridine Core: The aromatic ring provides a planar framework for functionalization.

-

Bromomethyl Group (-CH₂Br): Serves as a versatile leaving group in substitution reactions.

-

Amine Group (-NH₂): Enhances solubility in polar solvents and participates in hydrogen bonding.

Synthetic Methodologies

Bromination Strategies

The synthesis of 5-(bromomethyl)pyridin-3-amine hydrobromide typically involves selective bromination of a pyridine precursor. A patent-pending method for analogous bromopyridines (e.g., 3-bromopyridine) employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under mild conditions (70–120°C), avoiding high-pressure reactors . Adapting this approach:

-

Starting Material: 3-Amino-5-methylpyridine is reacted with HBr and H₂O₂.

-

Reaction Mechanism: The methyl group undergoes bromination via radical intermediates generated by H₂O₂, yielding the bromomethyl derivative.

-

Salt Formation: Excess HBr protonates the amine, forming the hydrobromide salt.

Optimization Parameters:

-

Temperature: 80–100°C balances reaction rate and side-product formation.

-

Molar Ratios: A 1:2 ratio of precursor to HBr ensures complete conversion.

-

Solvent System: Aqueous HBr facilitates solubility and minimizes byproducts .

Table 1: Representative Synthetic Conditions

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| HBr Concentration | 40–48% (w/w) |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents (e.g., dimethylformamide, acetonitrile) and moderate solubility in water. The hydrobromide salt enhances stability by reducing hygroscopicity compared to the free base.

Key Stability Considerations:

-

Thermal Degradation: Decomposes above 200°C, releasing HBr gas.

-

Light Sensitivity: Storage in amber vials under inert atmosphere recommended.

Applications in Pharmaceutical Chemistry

Intermediate for Antihistamines

The bromomethyl group enables cross-coupling reactions to synthesize rupatadine, a histamine H₁ receptor antagonist. For example:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with arylboronic acids introduces aromatic moieties critical for receptor binding.

Anticancer Agent Development

Derivatives of 5-(bromomethyl)pyridin-3-amine inhibit kinase enzymes (e.g., cMet, p38), which are overexpressed in cancers. Structure-activity relationship (SAR) studies highlight:

-

Bromine Position: Para to the amine maximizes steric accessibility for target binding.

-

Hydrobromide Salt: Improves bioavailability by enhancing aqueous solubility.

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR: Peaks at δ 8.21 (pyridine H-2), δ 7.89 (pyridine H-4), and δ 4.42 (CH₂Br) confirm substitution patterns.

-

FTIR: Stretching vibrations at 3350 cm⁻¹ (N-H) and 600 cm⁻¹ (C-Br) validate functional groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume